Introduction: A Key Building Block in Modern Chemistry
Introduction: A Key Building Block in Modern Chemistry
An In-depth Technical Guide to 2-Amino-3-bromo-5-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
2-Amino-3-bromo-5-fluorobenzoic acid, identified by the CAS number 259269-84-6 , is a halogenated aromatic amine that has garnered significant interest in the fields of medicinal chemistry and materials science.[1][2][3] Its trifunctional nature, possessing amino, bromo, and carboxylic acid moieties on a fluorinated benzene ring, makes it a versatile intermediate for the synthesis of complex organic molecules. The strategic placement of these functional groups allows for a variety of chemical transformations, including nucleophilic substitution, amide bond formation, and cross-coupling reactions. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in drug discovery and development.
Physicochemical Properties
The physical and chemical properties of 2-Amino-3-bromo-5-fluorobenzoic acid are crucial for its handling, storage, and application in various synthetic protocols. The compound is typically a white to light yellow or off-white solid.[2][4]
| Property | Value | Source |
| CAS Number | 259269-84-6 | [1][2][3] |
| Molecular Formula | C7H5BrFNO2 | [1][2] |
| Molecular Weight | 234.02 g/mol | [1] |
| Appearance | White to light yellow crystal powder | [2] |
| Melting Point | ~160 °C | [2] |
| Boiling Point | 344.0 ± 42.0 °C (Predicted) | [2] |
| Density | 1.877 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane; sparingly soluble in water. | [2] |
| pKa | 4.21 ± 0.10 (Predicted) | [4] |
Synthesis of 2-Amino-3-bromo-5-fluorobenzoic acid: A Step-by-Step Protocol
The primary synthetic route to 2-Amino-3-bromo-5-fluorobenzoic acid involves the bromination of 2-amino-5-fluorobenzoic acid.[1] This electrophilic aromatic substitution is a well-established method for introducing a bromine atom onto an activated benzene ring.
Experimental Protocol
Materials:
-
2-Amino-5-fluorobenzoic acid
-
N-Bromosuccinimide (NBS)
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Acetic acid
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Petroleum ether
Procedure:
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Dissolve 2-amino-5-fluorobenzoic acid in acetic acid in a suitable reaction vessel.[1]
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Cool the solution to 0°C using an ice bath.
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Slowly add N-bromosuccinimide (NBS) portion-wise to the stirred solution.[1] The molar ratio of NBS to the starting material should be slightly in excess (e.g., 1.1 equivalents).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours or overnight.[1]
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, a precipitate will form. Collect the solid product by filtration.[1]
-
Wash the filter cake with petroleum ether to remove any unreacted starting material and soluble impurities.[1]
-
Dry the collected solid under vacuum to obtain 2-amino-3-bromo-5-fluorobenzoic acid as a beige or white solid.[1]
Synthesis Workflow
Caption: Synthesis workflow for 2-Amino-3-bromo-5-fluorobenzoic acid.
Applications in Drug Discovery and Organic Synthesis
The unique substitution pattern of 2-Amino-3-bromo-5-fluorobenzoic acid makes it a valuable precursor in the synthesis of various biologically active molecules and functional materials.
-
Pharmaceutical Intermediates: This compound serves as a key building block for the synthesis of more complex pharmaceutical intermediates.[5] The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates.[6] Studies have indicated that derivatives of similar halogenated aminobenzoic acids may possess anticancer and antibacterial properties, highlighting their potential in drug research and development.[2]
-
Organic Synthesis: In organic synthesis, it is utilized as a starting material for creating a wide range of compounds.[2] The amino and carboxylic acid groups can be readily modified to form amides, esters, and other functional groups, while the bromo substituent provides a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce further complexity.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 2-Amino-3-bromo-5-fluorobenzoic acid.
-
Hazard Identification: This chemical is considered hazardous and can cause skin and serious eye irritation.[7] It may also cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[2][7] Use in a well-ventilated area, such as a fume hood.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7] Keep it in a dark place under an inert atmosphere.[4]
Conclusion
2-Amino-3-bromo-5-fluorobenzoic acid is a pivotal molecule in the landscape of synthetic chemistry. Its well-defined structure and versatile reactivity profile provide chemists with a powerful tool for the construction of novel compounds with potential applications in medicine and materials science. A thorough understanding of its properties, synthesis, and safe handling is paramount for its effective utilization in research and development endeavors.
References
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ChemBK. (2024, April 9). 2-amino-3-bromo-5-fluorobenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Amino-3-Fluorobenzoic Acid: A Versatile Intermediate for Pharmaceuticals and Agrochemicals. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
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Meanwell, N. A., & Soloshonok, V. A. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved from [Link]
- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
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